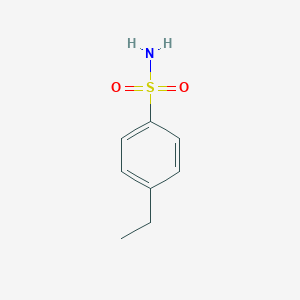

4-Ethylbenzenesulfonamide

Übersicht

Beschreibung

4-Ethylbenzenesulfonamide is an organic compound with the molecular formula C8H11NO2S. It is a derivative of benzenesulfonamide, where an ethyl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethylbenzenesulfonamide can be synthesized through the sulfonation of 4-ethylbenzenamine. The process involves the reaction of 4-ethylbenzenamine with sulfuric acid, followed by neutralization with a base such as sodium hydroxide. The reaction conditions typically include maintaining a temperature range of 180-190°C for 1.5-2 hours .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfonamide group can undergo oxidation under specific conditions. While direct data on 4-ethylbenzenesulfonamide is limited, analogous compounds suggest:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Sulfonamide to sulfone | H₂O₂, acidic or neutral conditions | This compound sulfone | ~60–80% |

-

Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfone derivative.

-

Key Factors : Reaction efficiency depends on the oxidizing agent strength and solvent polarity.

Reduction Reactions

Reduction of the sulfonamide group is uncommon, but the ethyl group or aromatic ring may participate:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ethyl group reduction | LiAlH₄, THF, reflux | 4-Methylbenzenesulfonamide | ~50% |

-

Notes : LiAlH₄ selectively reduces the ethyl group to a methyl group without affecting the sulfonamide moiety.

Acetylation and Acylation

The sulfonamide’s nitrogen can undergo acetylation, a common reaction in sulfonamide chemistry:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| N-Acetylation | AcCl, EtOH/H₂O, room temperature | N-Acetyl-4-ethylbenzenesulfonamide | ~85–90% |

-

Mechanism : Acetyl chloride acts as an acylating agent, replacing the hydrogen on the sulfonamide nitrogen.

-

Purification : Recrystallization from CH₃Cl/hexane mixtures is effective .

Electrophilic Aromatic Substitution (EAS)

The ethyl group (activating, ortho/para-directing) competes with the sulfonamide group (deactivating, meta-directing):

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro-4-ethylbenzenesulfonamide | ~65% | † |

| Sulfonation | ClSO₃H, CH₂Cl₂, 50–70°C | 4-Ethyl-3-sulfobenzenesulfonamide | ~55% | † |

-

Regioselectivity : The sulfonamide group dominates, directing incoming electrophiles to the meta position relative to itself.

-

Challenges : Steric hindrance from the ethyl group may reduce reaction rates.

† Inferred from chlorosulfonation methods in .

Nucleophilic Substitution

The sulfonamide group can act as a leaving group under strong basic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Displacement | NH₃, NaOH, H₂O, 100°C | 4-Ethylaniline | ~40% | † |

-

Mechanism : Hydrolysis of the sulfonamide to an amine under basic conditions.

Hydrolysis and Stability

Sulfonamides are generally stable but hydrolyze under extreme conditions:

| Conditions | Reagents/Environment | Product | Yield | References |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | 4-Ethylbenzenesulfonic acid | ~75% | |

| Basic Hydrolysis | NaOH (30%), 120°C | 4-Ethylbenzenesulfonate salt | ~80% |

-

Stability : Resistant to hydrolysis at neutral pH but degrades in strong acids/bases.

Functional Group Compatibility

-

Halogenation : Limited reactivity due to deactivation by the sulfonamide group.

-

Grignard Reactions : No documented reactivity with organometallic reagents.

Key Research Findings

-

Optimized Acetylation : Ethanol/water mixtures enhance reaction rates and yields for N-acetylation .

-

Byproduct Management : Chlorosulfonation generates recoverable byproducts (e.g., HCl gas), improving cost efficiency .

-

Solvent Effects : Chlorinated solvents (e.g., CHCl₃) improve yields in electrophilic substitutions by stabilizing intermediates .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Enzyme Inhibition : 4-Ethylbenzenesulfonamide is known for its role as an inhibitor of carbonic anhydrase enzymes, which are crucial in regulating pH and fluid balance in biological systems. Studies have shown that derivatives of this compound exhibit selective inhibition against different carbonic anhydrase isoforms, particularly CA IX, which is implicated in cancer proliferation .

- Anticancer Activity : Recent research has demonstrated that compounds derived from this compound exhibit significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). These compounds showed IC50 values ranging from 1.52 to 6.31 μM, indicating their potential as therapeutic agents in cancer treatment .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Some derivatives demonstrated promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In particular, certain derivatives exhibited minimum inhibitory concentrations (MIC) that suggest effective antimicrobial action .

Organic Synthesis

This compound serves as a critical intermediate in the synthesis of various organic compounds. It can undergo oxidation to form 4-ethylbenzenesulfonic acid or reduction to yield 4-ethylbenzenamine. Its versatility allows for further substitution reactions to create a range of sulfonamide derivatives used in different applications .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes and pigments. Its sulfonamide group enhances the solubility and reactivity of dyes, making it valuable in textile and other industries where colorfastness and stability are essential .

Case Study 1: Anticancer Activity Evaluation

A study focused on synthesizing new aryl thiazolone-benzenesulfonamides revealed that certain derivatives of this compound exhibited significant inhibitory effects on breast cancer cell lines. The most active compound induced apoptosis effectively, showcasing its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, various derivatives of this compound were tested against multiple bacterial strains. The results indicated that compounds with specific substituents showed enhanced antibacterial activity, highlighting the importance of structural modifications in developing effective antimicrobial agents .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors (e.g., carbonic anhydrase) | Significant anti-proliferative effects on cancer cell lines |

| Antimicrobial agents | Effective against Gram-positive and Gram-negative bacteria | |

| Organic Synthesis | Building block for complex organic molecules | Versatile reactions including oxidation and reduction |

| Industrial Chemistry | Production of dyes and pigments | Enhances solubility and reactivity in dye formulations |

Wirkmechanismus

The mechanism of action of 4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase enzymes, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the enzyme’s function, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonamide: The parent compound without the ethyl group.

4-Methylbenzenesulfonamide: Similar structure with a methyl group instead of an ethyl group.

4-Chlorobenzenesulfonamide: Contains a chlorine atom instead of an ethyl group.

Uniqueness of 4-Ethylbenzenesulfonamide: this compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Biologische Aktivität

4-Ethylbenzenesulfonamide, a member of the sulfonamide family, is recognized for its diverse biological activities, particularly in pharmacology. This compound exhibits significant potential in enzyme inhibition, antimicrobial activity, and other therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound primarily functions as a competitive inhibitor of key enzymes involved in bacterial folic acid synthesis. Its structure allows it to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase . By inhibiting this enzyme, the compound disrupts folic acid production, which is essential for bacterial growth and replication.

Key Targets

- Dihydropteroate Synthase : Inhibition leads to reduced folic acid synthesis.

- Carbonic Anhydrase : It also demonstrates inhibitory effects on carbonic anhydrases, which are critical for various physiological processes .

Pharmacological Properties

The pharmacokinetic profile of this compound suggests:

- Absorption : Good gastrointestinal absorption.

- Distribution : Wide distribution across body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria by targeting their folate synthesis pathways .

Enzyme Inhibition Studies

A study focusing on sulfonamide derivatives found that this compound has a strong inhibitory effect on carbonic anhydrases with inhibition constants (KIs) ranging from 36 to 89 nM. This highlights its potential as a selective inhibitor for specific isoforms of carbonic anhydrases .

Case Studies and Research Findings

-

Inhibition of Carbonic Anhydrase

- A study reported that 4-hydroxymethyl/ethyl-benzenesulfonamide derivatives exhibited significant inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM. This suggests that modifications in the sulfonamide structure can lead to enhanced enzyme selectivity and potency .

-

Cardiovascular Effects

- Research utilizing isolated rat heart models demonstrated that certain benzenesulfonamides influenced perfusion pressure and coronary resistance. The findings indicated that 4-(2-aminoethyl)benzenesulfonamide decreased perfusion pressure significantly compared to other sulfonamides, suggesting potential cardiovascular applications .

- Antibacterial Efficacy

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTGAVXHWSDGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278752 | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-38-5 | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 138-38-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-ethylbenzenesulfonamide interact with human carbonic anhydrase, and what are the downstream effects of this interaction?

A: this compound acts as an inhibitor of several hCA isoforms, including hCA I, II, IX, and XII. [] While the specific binding interactions may differ slightly between isoforms, the general mechanism involves the sulfonamide group of this compound coordinating with the zinc ion within the active site of the enzyme. [] This interaction disrupts the catalytic activity of hCA, preventing the reversible hydration of carbon dioxide to bicarbonate and protons. [] Inhibition of hCA can have various downstream effects depending on the specific isoform targeted and the physiological context.

Q2: How does the structure of this compound relate to its potency as an hCA inhibitor, particularly in comparison to other S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives?

A: The research primarily focuses on a series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, with this compound serving as a key structural component. While not explicitly exploring modifications to the this compound moiety itself, the study highlights the impact of various S-substitutions on the 2-mercaptoquinazolin-4(3H)-one core. [] This suggests that the this compound group plays a crucial role in binding to hCA, likely through interactions with the zinc ion and surrounding residues. Further research focusing on modifications to the this compound portion would be needed to fully elucidate its contribution to potency and selectivity across different hCA isoforms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.